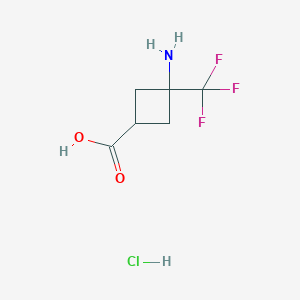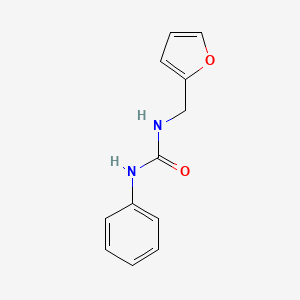![molecular formula C14H24Si2 B3046898 Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- CAS No. 132170-05-9](/img/structure/B3046898.png)
Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-
Overview
Description
Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- is a silicon-containing organic compound. It is part of a broader class of silicon-organic compounds that are widely used in various industrial and research applications. These compounds are known for their unique chemical properties, which make them valuable in the synthesis of other chemicals and materials .
Preparation Methods
The synthesis of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- typically involves a multi-step process. One common method starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a Grignard reaction, where (2-bromo-vinyl)-benzene is added to a mixture of magnesium and dimethyldichlorosilane in dry tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are carefully controlled, with temperatures maintained between 20-35°C. The final product is purified and characterized using techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Chemical Reactions Analysis
Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique properties make it useful in the development of biomaterials and as a coupling agent in various biological applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- involves its interaction with various molecular targets. The compound can form crosslinked networks through polymerization reactions, which are initiated by the presence of reactive functional groups such as acrylate and vinyl groups . These reactions lead to the formation of stable, high-performance materials with enhanced properties.
Comparison with Similar Compounds
Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- can be compared to other silicon-containing compounds such as:
Benzocyclobutene: Used in similar applications but lacks the additional functional groups present in Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-.
Divinylsiloxane bis-benzocyclobutene: Another compound used in advanced materials, known for its excellent thermal stability and mechanical properties. The uniqueness of Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl- lies in its combination of silicon and bicyclic structures, which provide distinct chemical and physical properties.
Properties
IUPAC Name |
trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1,3,5-trienyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXDTVRYSMRAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2CCC2=C(C=C1)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576046 | |
| Record name | (Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132170-05-9 | |
| Record name | (Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


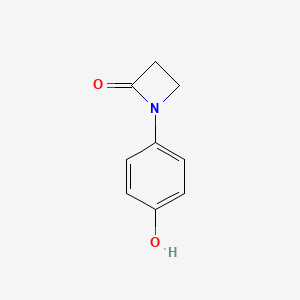
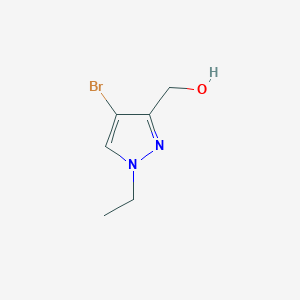
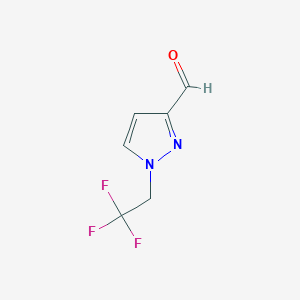
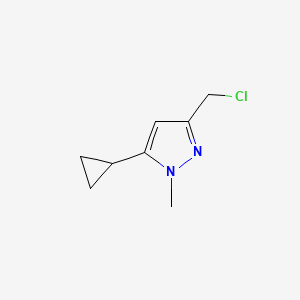

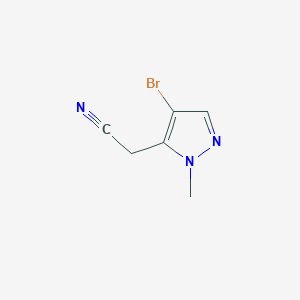
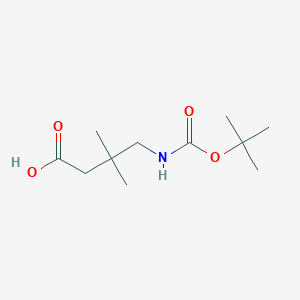
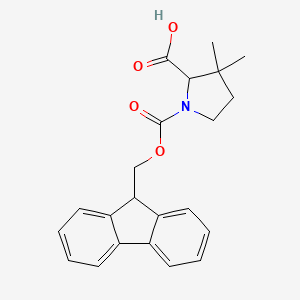
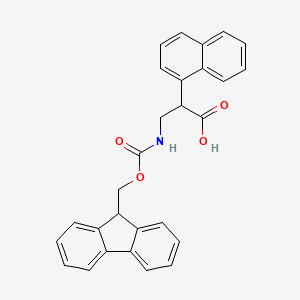


![2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B3046836.png)
